2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid
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Overview
Description
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the adamantane and fluorene groups. The adamantane group is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring .Scientific Research Applications
Molecular Recognition and Assembling
- The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, similar in structure to the specified compound, demonstrates remarkable adaptability in forming persistent one-dimensional motifs with various assembling partners. This indicates potential applications in molecular recognition and the construction of complex molecular assemblies (Karle, Ranganathan, & Haridas, 1997).
Applications in Medicinal Therapeutics
- Functionalized adamantanes, including derivatives of adamantane carboxylic acid, are utilized in medicinal therapeutics. They show significant influence on physicochemical parameters like acidity and lipophilicity, critical for drug design (Jasys et al., 2000).
Chemical Transformation Processes
- Adamantane carboxylic acids are subject to various chemical transformations, such as C-methylation, indicating their versatility in synthetic chemistry and potential applications in developing new chemical entities (Meisters & Mole, 1974).
Interactions with Carbon Nanotubes
- N-Fluorenyl-9-methoxycarbonyl-protected amino acids, structurally related to the compound , are used as surfactants for carbon nanotubes. This implies potential applications in the field of nanotechnology, particularly in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Development of Metal-Organic Frameworks
- The use of functionalized adamantane tectons, which includes adamantane carboxylic acids, in the design of mixed-ligand copper(II) metal-organic frameworks, indicates their potential applications in material science for constructing complex molecular structures (Senchyk et al., 2013).
Antiproliferative Activity
- Adamantane carboxylic acid esters demonstrate antiproliferative activity and influence on the microtubule network of tumor cells, suggesting their potential use in cancer research and therapy (Zefirov et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c28-24(29)26(17-10-15-9-16(12-17)13-18(26)11-15)27-25(30)31-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBURZOWRTXGQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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